molecular formula C10H10BrFN2O B14233420 2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro- CAS No. 629628-16-6

2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-

Cat. No.: B14233420
CAS No.: 629628-16-6
M. Wt: 273.10 g/mol
InChI Key: VJKGGEZNCGBWRU-UHFFFAOYSA-N
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Description

2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro- is a heterocyclic compound that features an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and fluorine atoms in its structure can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro- typically involves the reaction of 2-bromo-5-fluorobenzylamine with an appropriate oxazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro- involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro- is unique due to the specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms in its structure can enhance its reactivity and potential as a versatile building block in synthetic chemistry.

Properties

CAS No.

629628-16-6

Molecular Formula

C10H10BrFN2O

Molecular Weight

273.10 g/mol

IUPAC Name

N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C10H10BrFN2O/c11-9-2-1-8(12)5-7(9)6-14-10-13-3-4-15-10/h1-2,5H,3-4,6H2,(H,13,14)

InChI Key

VJKGGEZNCGBWRU-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NCC2=C(C=CC(=C2)F)Br

Origin of Product

United States

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